![molecular formula C20H32N4O2S2 B131491 1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea CAS No. 151162-46-8](/img/structure/B131491.png)
1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)thiourea is a synthetic organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structural features of this compound, including the cyclooctyl and cyclohexyl groups, contribute to its distinct chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)thiourea typically involves multiple steps, starting from commercially available precursors. One common synthetic route may include:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 4-cyclooctylaminopyridine derivative through a nucleophilic substitution reaction.
Sulfonylation: The pyridine derivative is then subjected to sulfonylation using a suitable sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Thiourea Formation: Finally, the sulfonylated intermediate is reacted with cyclohexyl isothiocyanate to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the thiourea group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or sulfides.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)thiourea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s sulfonyl and thiourea groups are likely to play a crucial role in its binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)urea: Similar structure but with a urea group instead of thiourea.
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)carbamate: Contains a carbamate group instead of thiourea.
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)amide: Features an amide group instead of thiourea.
Uniqueness
The uniqueness of N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)thiourea lies in its specific combination of functional groups and structural features. The presence of both cyclooctyl and cyclohexyl groups, along with the sulfonyl and thiourea functionalities, imparts distinct chemical and biological properties that may not be observed in similar compounds.
Propiedades
Número CAS |
151162-46-8 |
|---|---|
Fórmula molecular |
C20H32N4O2S2 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea |
InChI |
InChI=1S/C20H32N4O2S2/c25-28(26,24-20(27)23-17-11-7-4-8-12-17)19-15-21-14-13-18(19)22-16-9-5-2-1-3-6-10-16/h13-17H,1-12H2,(H,21,22)(H2,23,24,27) |
Clave InChI |
WFSLNOMOIPDWSY-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
SMILES isomérico |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=NC3CCCCC3)S |
SMILES canónico |
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
Key on ui other cas no. |
151162-46-8 |
Sinónimos |
BM 34 BM-34 N-((4-cyclooctylaminopyrid-3-yl)sulfonyl)-N'-(cyclohexyl)thiourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



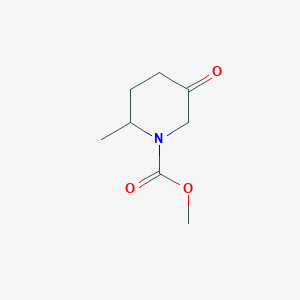
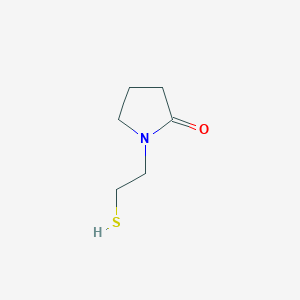
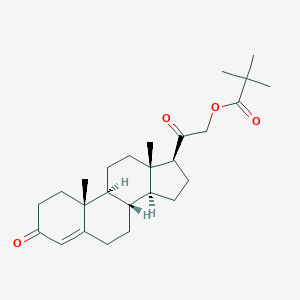
![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)
![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)

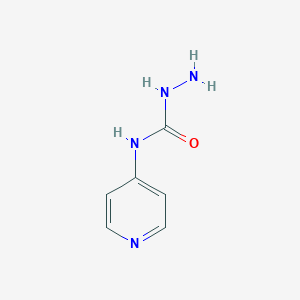
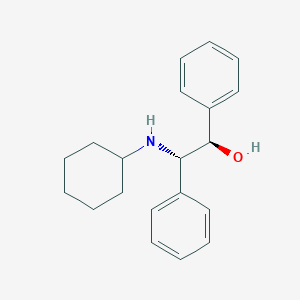
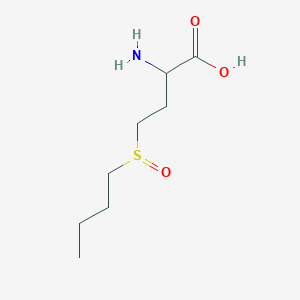

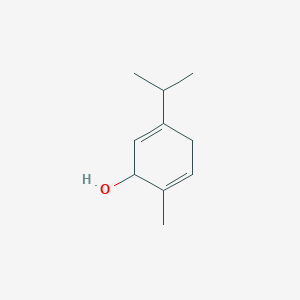
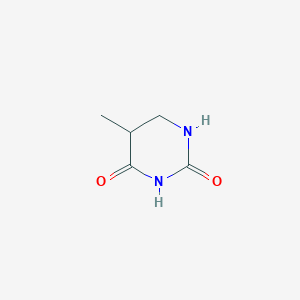
![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)
